Adenosine-5'-triphosphate
Overview
Description
ATP is an adenosine 5'-phosphate in which the 5'-phosphate is a triphosphate group. It is involved in the transportation of chemical energy during metabolic pathways. It has a role as a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It is a conjugate acid of an ATP(3-).
Adenosine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.
Adenosine triphosphate (ATP) is a nucleotide consisting of a purine base (adenine) attached to the first carbon atom of ribose (a pentose sugar). Three phosphate groups are esterified at the fifth carbon atom of the ribose. ATP is incorporated into nucleic acids by polymerases in the processes of DNA replication and transcription. ATP contributes to cellular energy charge and participates in overall energy balance, maintaining cellular homeostasis. ATP can act as an extracellular signaling molecule via interactions with specific purinergic receptors to mediate a wide variety of processes as diverse as neurotransmission, inflammation, apoptosis, and bone remodelling. Extracellular ATP and its metabolite adenosine have also been shown to exert a variety of effects on nearly every cell type in human skin, and ATP seems to play a direct role in triggering skin inflammatory, regenerative, and fibrotic responses to mechanical injury, an indirect role in melanocyte proliferation and apoptosis, and a complex role in Langerhans cell-directed adaptive immunity. During exercise, intracellular homeostasis depends on the matching of adenosine triphosphate (ATP) supply and ATP demand. Metabolites play a useful role in communicating the extent of ATP demand to the metabolic supply pathways. Effects as different as proliferation or differentiation, chemotaxis, release of cytokines or lysosomal constituents, and generation of reactive oxygen or nitrogen species are elicited upon stimulation of blood cells with extracellular ATP. The increased concentration of adenosine triphosphate (ATP) in erythrocytes from patients with chronic renal failure (CRF) has been observed in many studies but the mechanism leading to these abnormalities still is controversial. (A3367, A3368, A3369, A3370, A3371).
Adenosine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.
Mechanism of Action
Target of Action
Adenosine-5’-triphosphate (ATP) is a purine nucleotide that plays a crucial role in various biological functions. It is often referred to as the “molecular currency” of intracellular energy transfer . ATP’s primary targets include many intracellular reactions that consume ATP as a biological energy source . For instance, ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) .
Mode of Action
ATP stores and transports chemical energy within cells . It is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP . Enzymatic hydrolysis of ATP generates adenosine 5’-diphosphate (ADP) and inorganic phosphate (Pi). ADP and Pi react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .
Biochemical Pathways
ATP is involved in numerous biochemical pathways. For instance, it is involved in the phosphorylation reaction that powers a conformational change allowing the phosphorylated glucose molecule to be converted to the phosphorylated sugar fructose . ATP is also involved in the metabolic reactions related to metabolism, where the adenine and sugar groups remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .
Pharmacokinetics
The pharmacokinetics of ATP involves its synthesis, consumption, and regeneration. ATP cannot be stored, hence its consumption must closely follow its synthesis . ATP is taken up by erythrocytes and reaches dose-dependent plateau levels 50–70% above basal concentrations at approximately 24 hours . The mean half-time for disappearance of ATP from erythrocytes is about 5.9 hours .
Result of Action
The action of ATP results in the storage and transport of chemical energy within cells, supporting many processes such as muscle contraction, nerve impulse propagation, and chemical synthesis . When consumed in a metabolic process, ATP converts either to ADP or to adenosine monophosphate (AMP). Other processes regenerate ATP .
Action Environment
The action of ATP is influenced by various environmental factors. For instance, the balance of proinflammatory ATP and anti-inflammatory adenosine, regulated by CD39+/CD73+ immune cells, is important for decision making on whether tolerance or immunity ensues . Moreover, ATP and Ado production thereof acts as a “find me” signal that guides cellular interactions of leukocytes during immune responses .
Biochemical Analysis
Biochemical Properties
Adenosine-5’-triphosphate plays a pivotal role in biochemical reactions by providing energy through the hydrolysis of its phosphate bonds. This energy release is utilized in various cellular activities such as active transport, biosynthetic reactions, and mechanical work. Enzymes like ATPase catalyze the hydrolysis of adenosine-5’-triphosphate, converting it to adenosine diphosphate and inorganic phosphate . Additionally, adenosine-5’-triphosphate interacts with proteins such as kinases, which transfer phosphate groups to target molecules, and with other biomolecules like nucleic acids during DNA and RNA synthesis .
Cellular Effects
Adenosine-5’-triphosphate influences numerous cellular processes. It is essential for cell signaling pathways, where it acts as a substrate for kinases in phosphorylation reactions. This molecule also affects gene expression by providing the energy required for transcription and translation processes . In cellular metabolism, adenosine-5’-triphosphate is involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, ensuring the continuous supply of energy necessary for cell survival .
Molecular Mechanism
At the molecular level, adenosine-5’-triphosphate exerts its effects through binding interactions with various biomolecules. For instance, it binds to the active sites of enzymes like ATPase, facilitating the hydrolysis process . Adenosine-5’-triphosphate also acts as an allosteric regulator, modulating the activity of enzymes involved in metabolic pathways. Furthermore, it plays a role in enzyme inhibition or activation, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of adenosine-5’-triphosphate are critical factors. It is known to be stable when stored frozen, but its stability decreases at room temperature . Over time, adenosine-5’-triphosphate can degrade into adenosine diphosphate and adenosine monophosphate, affecting its efficacy in biochemical assays. Long-term studies have shown that adenosine-5’-triphosphate can influence cellular functions such as cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of adenosine-5’-triphosphate vary with different dosages in animal models. Low doses of adenosine-5’-triphosphate have been shown to enhance blood flow and improve muscle function . High doses can lead to adverse effects such as increased heart rate and potential toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications .
Metabolic Pathways
Adenosine-5’-triphosphate is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes such as hexokinase and phosphofructokinase during glycolysis, and with ATP synthase during oxidative phosphorylation . These interactions are crucial for maintaining metabolic flux and ensuring the efficient production of energy .
Transport and Distribution
Within cells, adenosine-5’-triphosphate is transported and distributed by various mechanisms. It is synthesized in the mitochondria and then transported to different cellular compartments where it is needed . Transporters such as the ATP-binding cassette (ABC) transporters play a role in the distribution of adenosine-5’-triphosphate across cellular membranes . This distribution is essential for maintaining cellular energy balance and supporting various physiological functions .
Subcellular Localization
Adenosine-5’-triphosphate is localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For example, in the mitochondria, adenosine-5’-triphosphate is involved in energy production, while in the nucleus, it plays a role in DNA replication and repair . Targeting signals and post-translational modifications help direct adenosine-5’-triphosphate to specific compartments, ensuring its proper function .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022559 | |
Record name | Adenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL; 862 mg/mL (magnesium salt) | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
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Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
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CAS No. |
56-65-5, 11016-17-4, 51963-61-2 | |
Record name | 5′-ATP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |
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Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |
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Record name | Adenosine triphosphate | |
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Record name | Adenosine 5'-triphosphate | |
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Record name | 51963-61-2 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |
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Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Adenosine-5'-triphosphate (ATP) acts as an extracellular transmitter, binding to specific receptors on the surface of cells known as purinergic receptors [, , ]. There are two main types: P2X receptors, which are ion channels, and P2Y receptors, which are G protein-coupled receptors []. Activation of these receptors leads to various downstream effects depending on the cell type and the specific receptor subtype involved.
ANone: Unfortunately, the provided research articles primarily focus on the biological activity and implications of ATP, lacking detailed structural and spectroscopic information. A dedicated study focusing on its chemical structure and spectroscopic properties would be needed to address this question comprehensively.
A: ATP itself doesn't function as a catalyst. Instead, it serves as the primary energy currency of cells, fueling countless biochemical reactions [, ]. Enzymes utilize ATP's high-energy phosphate bonds to drive energetically unfavorable reactions, hydrolyzing ATP to adenosine diphosphate (ADP) or adenosine monophosphate (AMP) in the process.
A: Several studies within the provided research explore the SAR of ATP by investigating the effects of its analogs. For instance, in a study examining the effects of ATP on [Ca2+]i dynamics in rabbit corneal epithelium, researchers found that adenosine-5'-diphate (ADP) elicited a smaller initial spike in [Ca2+]i compared to ATP, while adenosine had no effect []. This suggests that the triphosphate moiety of ATP is crucial for its full activity at certain receptors.
A: One study highlighted the impact of dilution methods on ATP stability during cryopreservation of boar sperm []. Dialysis, compared to traditional dilution methods, led to better preservation of ATP, indicating the importance of carefully chosen storage and preparation techniques.
ANone: The provided research articles primarily focus on the fundamental biological effects of ATP and its analogs, lacking information on specific SHE regulations related to its use in research or clinical settings. It's crucial to consult relevant regulatory guidelines and safety data sheets when working with ATP to ensure appropriate handling, storage, and disposal practices.
ANone: The provided research articles present a mix of in vitro and in vivo studies exploring the biological activities of ATP and its analogs.
A: One promising strategy involves encapsulating ATP within nanoparticles for targeted delivery. A study demonstrated the use of mesoporous silica nanoparticles (MP-SiO2) to trap and release fluorescent dyes []. While this particular research focused on dyes, the underlying principle could be extended to encapsulate and deliver ATP to specific locations using similar nanocarrier systems.
A: Although the provided research doesn't directly address biomarkers for ATP-related therapies, one study explored the potential of urinary ATP as a surrogate marker for urinary tract infections []. While further validation is needed, this finding suggests that measuring ATP levels in biological fluids could hold diagnostic value.
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